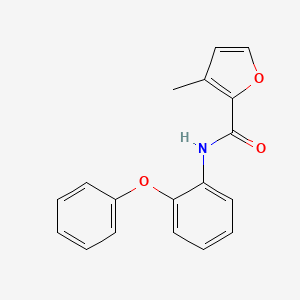
3-methyl-N-(2-phenoxyphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-methyl-N-(2-phenoxyphenyl)-2-furamide" is a chemical compound belonging to the class of organic compounds known as furamides, which are characterized by the presence of a furan ring attached to an amide group. This compound, in particular, features a methyl group on the furan ring and a phenoxyphenyl group attached to the nitrogen atom of the amide group. Such compounds are of interest due to their diverse chemical properties and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of related furamide derivatives typically involves multi-step organic reactions starting from commercially available precursors. For example, Loganathan Velupillai et al. (2015) described the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2substituted phenoxypropanamide derivatives, highlighting the importance of selecting appropriate starting materials and conditions to achieve high yield and purity without side reactions (Loganathan Velupillai, M. Shingare, & D.V.Mane, 2015).
Molecular Structure Analysis
The molecular structure of furamide derivatives, including "this compound," can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the compound's geometric parameters, confirming the identity and purity of the synthesized material.
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. For instance, the reactivity of furamide compounds with triphenylphosphane and active methylene compounds has been explored, leading to the formation of phosphonium betaines, demonstrating the compound's versatility in organic synthesis (Vito A. Fiore, Chiara Freisler, & G. Maas, 2019).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds, such as solubility, melting point, and glass transition temperature, are crucial for their application in materials science. Aromatic polyamides and polyimides based on related structures exhibit high thermal stability and solubility in polar solvents, making them suitable for the production of films and coatings (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
Wissenschaftliche Forschungsanwendungen
Polymer Materials Development
Researchers have synthesized new polyamides containing flexible ether linkages and laterally attached side rods, demonstrating the potential for creating flexible and tough films. These polymers, with high yields and moderate to high inherent viscosities, show promising applications in materials science due to their outstanding solubility, excellent thermal stability, and mechanical properties (Hsiao & Chang, 2004).
Anticancer Activity
Schiff bases, including compounds related to 3-methyl-N-(2-phenoxyphenyl)-2-furamide, have been synthesized and characterized for their potential anticancer activity. These compounds show significant cytotoxicity against cancer cell lines, suggesting their potential as chemotherapeutic agents (Uddin et al., 2019).
Dye-Sensitized Solar Cells
The use of phenothiazine derivatives with various conjugated linkers, including furan, has improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells. This suggests that derivatives of this compound could contribute to more efficient solar energy conversion technologies (Kim et al., 2011).
Development of Fluorescent Materials
New fluorescent crosslinked aromatic polyamides containing phenylen, thiophene, and furane groups have been synthesized, indicating the possibility of using this compound derivatives in the creation of fluorescent materials for heat-sensitive devices due to their high emission fluorescence and thermal responsiveness (Sánchez et al., 2015).
Antimicrobial Agents
Thiourea derivatives, structurally related to this compound, have been synthesized and shown significant antimicrobial activity, especially against biofilm-forming bacteria. This suggests the potential for developing new antimicrobial agents from this compound derivatives for medical and industrial applications (Limban et al., 2011).
Eigenschaften
IUPAC Name |
3-methyl-N-(2-phenoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-11-12-21-17(13)18(20)19-15-9-5-6-10-16(15)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQOCGNJEOKOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

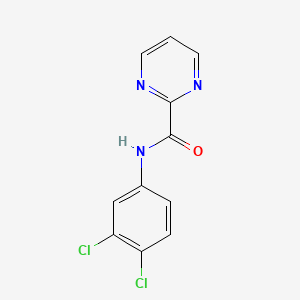
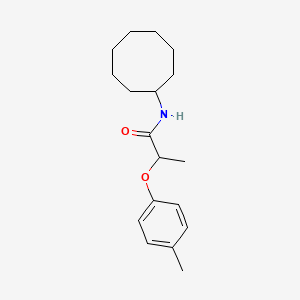
![4-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5601984.png)
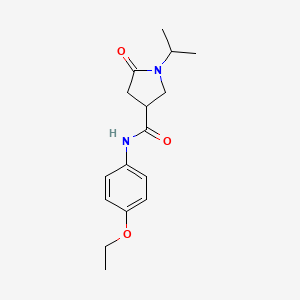

![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)
![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)
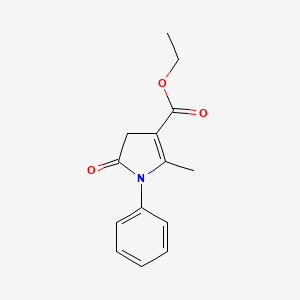
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)
